Summary of the Application: “Methyl 2-oxo-2-(o-tolyl)acetate” is a compound that has been studied in the field of medicinal chemistry. It is a derivative of quinazoline and quinazolinone, nitrogen-containing heterocycles that have received significant attention due to their distinct biopharmaceutical activities .
Methods of Application: This suggests that similar synthetic strategies might be applicable for the synthesis of “Methyl 2-oxo-2-(o-tolyl)acetate”, potentially involving catalysis under specific conditions.
Results or Outcomes: Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They are building blocks for about 150 naturally occurring alkaloids with a broad range of biological activity .
Summary of the Application: “Methyl 2-oxo-2-(o-tolyl)acetate” has been explored for its antibacterial properties.
Results or Outcomes: A structurally related compound was found to have bactericidal effects against various strains of bacteria.
Summary of the Application: “Methyl 2-oxo-2-(o-tolyl)acetate” can be used in material science .
Methyl 2-oxo-2-(o-tolyl)acetate is an organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.1851 g/mol. It features a methyl ester functional group and a ketone, making it a member of the α-oxo ester class. The compound consists of an o-tolyl group attached to the carbon adjacent to the carbonyl, contributing to its unique properties and reactivity. It is known for its applications in organic synthesis and potential biological activities.
These reactions underline its versatility in synthetic organic chemistry .
The synthesis of methyl 2-oxo-2-(o-tolyl)acetate generally involves several steps:
Methyl 2-oxo-2-(o-tolyl)acetate has several applications:
Several compounds share structural similarities with methyl 2-oxo-2-(o-tolyl)acetate, including:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Methyl 2-oxo-2-(p-tolyl)acetate | C₁₀H₁₀O₃ | Similar structure but with p-tolyl |
Methyl 2-(3-chlorophenyl)-2-oxoacetate | C₉H₈ClO₃ | Chlorine substitution affects reactivity |
Methyl 4-(2-methoxy-2-oxoacetyl)benzoate | C₁₁H₁₂O₅ | Contains a methoxy group enhancing solubility |
Methyl 2-oxo-2-(o-tolyl)acetate is unique due to its specific o-tolyl substitution, which influences its chemical behavior and potential interactions compared to its p-substituted analogs and other derivatives. This structural variation may lead to different biological activities and reactivity profiles, making it valuable for targeted synthetic applications .